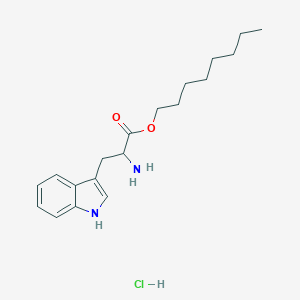

DL-Tryptophan octyl ester hydrochloride

Description

Properties

IUPAC Name |

octyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2.ClH/c1-2-3-4-5-6-9-12-23-19(22)17(20)13-15-14-21-18-11-8-7-10-16(15)18;/h7-8,10-11,14,17,21H,2-6,9,12-13,20H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASIBURGMIVLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563902 | |

| Record name | Octyl tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6278-90-6 | |

| Record name | 6278-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octyl tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to DL-Tryptophan Octyl Ester Hydrochloride in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Tryptophan octyl ester hydrochloride is a synthetic derivative of the essential amino acid L-tryptophan. Its principal application in scientific research stems from two key modifications to the parent molecule: the esterification of the carboxylic acid group with an octyl chain and its formulation as a hydrochloride salt. The octyl ester modification renders the molecule significantly more lipophilic, facilitating its passage across cellular membranes. Once inside the cell, endogenous esterases are thought to hydrolyze the ester bond, releasing free tryptophan. This characteristic positions this compound as a valuable tool for studying the intracellular roles of tryptophan and its metabolic pathways. Furthermore, the inherent fluorescence of the tryptophan indole ring, combined with the membrane-anchoring properties of the octyl chain, makes this compound a powerful probe in the biophysical analysis of protein-membrane interactions and lipid bilayer dynamics. This technical guide provides a comprehensive overview of the applications, experimental protocols, and key data associated with the use of this compound in a research setting.

Core Properties and Specifications

This compound is a crystalline solid with established physical and chemical properties critical for its use in experimental settings.[1][2] Proper storage and handling are essential for maintaining its stability and ensuring experimental reproducibility.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₈N₂O₂ • HCl | [1][2] |

| Formula Weight | 352.9 g/mol | [1][2] |

| Appearance | Crystalline solid | |

| Purity | ≥98% | [2] |

| UV/Vis (λmax) | 220, 280, 288 nm | [2] |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years (at -20°C) |

Solubility Data

The solubility of this compound is a critical factor in the design of experimental protocols. It is generally soluble in organic solvents and sparingly soluble in aqueous buffers. For aqueous applications, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.

| Solvent | Approximate Solubility | Reference |

| Dimethylformamide (DMF) | 15 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | 25 mg/mL | [2] |

| Ethanol | 1 mg/mL | [2] |

| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | [2] |

Key Research Applications

The primary applications of this compound can be broadly categorized into two main areas: its use as a cell-permeable tryptophan precursor and its role as a fluorescent probe in biophysical studies.

Cell-Permeable Tryptophan Precursor

Tryptophan is the metabolic precursor to a host of biologically crucial molecules, including the neurotransmitter serotonin and the neurohormone melatonin.[3] The transport of tryptophan across the blood-brain barrier and cellular membranes is a tightly regulated process.[4][[“]][6] The octyl ester modification of tryptophan allows it to bypass these transport mechanisms, providing researchers with a tool to increase intracellular tryptophan concentrations. Once inside the cell, it is presumed that cellular esterases cleave the octyl group, liberating free tryptophan to participate in its downstream metabolic pathways.[7]

Logical Workflow for Intracellular Tryptophan Delivery

Caption: Cellular uptake and metabolism of DL-Tryptophan octyl ester.

This application is particularly relevant in neuroscience research for investigating the effects of elevated tryptophan levels on the synthesis of serotonin and melatonin and their subsequent physiological roles.[3][8][9][10]

Fluorescent Probe in Biophysical Studies

The intrinsic fluorescence of the tryptophan indole ring is highly sensitive to its local environment.[11][12] This property is exploited in protein biochemistry to study conformational changes and binding events. This compound, often referred to as Tryptophan Octyl Ester (TOE) in this context, serves as a model for tryptophan residues located at the protein-membrane interface.[13][14] The octyl chain anchors the molecule within the lipid bilayer, allowing researchers to probe the physical properties of the membrane at various depths.[13][14][15]

Key biophysical parameters that can be investigated using TOE include:

-

Membrane Penetration Depth: By using fluorescence quenching agents located at different depths within the lipid bilayer, the position of the tryptophan residue can be determined.[13][15]

-

Local Environment Polarity: Changes in the fluorescence emission spectrum of TOE can provide information about the polarity of its surroundings within the membrane.[12][16]

-

Lipid Bilayer Dynamics: The rotational and translational diffusion of TOE within the membrane can be measured to understand the fluidity and dynamics of the lipid bilayer.[14]

Experimental Workflow for Membrane Penetration Depth Analysis

Caption: Workflow for determining membrane penetration depth using TOE.

Quantitative Data from Research Applications

The following tables summarize key quantitative data from studies utilizing this compound (TOE).

Table 1: Biophysical Properties of TOE in Model Membranes

| Parameter | Value | Experimental System | Reference |

| Apparent pKa (α-amino group) | ~7.5 | Unilamellar vesicles of dioleoylphosphatidylcholine | [14][17] |

| Membrane Penetration Depth (most probable position) | 13.3 Å from bilayer center | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer | [15] |

| Membrane Penetration Depth (center-of-weight of distribution) | 14.8 Å from bilayer center | POPC bilayer | [15] |

| Depth Distribution Width | 9 Å | POPC bilayer | [15] |

| Activation Energy for Quenching | 1.3 kcal/mole | Membranes with brominated lipids | [13] |

Table 2: Fluorescence Properties of TOE

| Property | Observation | Conditions | Reference |

| Emission Maximum | 334 nm to 342 nm | pH change from 4 to 9 in model membranes | [17] |

| Fluorescence Polarization | Decreases with increasing pH | Model membranes | [14] |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a stock solution suitable for most cell culture and biophysical experiments.

Materials:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

Purge the tube with an inert gas to displace air and minimize oxidation.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 25 mg/mL stock, add 1 mL of DMSO to 25 mg of the compound).[2]

-

Vortex briefly to dissolve the solid completely.

-

Store the stock solution at -20°C. For aqueous applications, dilute the stock solution in the final buffer immediately before use. Do not store aqueous solutions for more than one day.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using a Protected Tryptophan Derivative

Materials:

-

Fmoc-protected amino acids

-

This compound (as the initial C-terminal residue, if applicable)

-

Solid-phase synthesis resin (e.g., Wang or Rink amide resin)[18]

-

Coupling reagents (e.g., HBTU, HOBt)[18]

-

Activator base (e.g., DIPEA)[18]

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)[18]

-

Solvents: DMF, DCM, NMP[18]

-

Cleavage cocktail (e.g., TFA-based)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.[19]

-

First Amino Acid Loading (if starting with a protected tryptophan ester): a. Dissolve the N-terminally protected (e.g., Fmoc) tryptophan octyl ester and an activating agent in DMF. b. Add the solution to the swollen resin and allow it to react to covalently link the first amino acid to the resin.

-

Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[18] b. Wash the resin extensively with DMF.

-

Amino Acid Coupling: a. In a separate vial, pre-activate the next Fmoc-protected amino acid with coupling reagents (e.g., HBTU/HOBt) and an activator base (e.g., DIPEA) in DMF.[18][19] b. Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.[19] c. Wash the resin with DMF.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., containing trifluoroacetic acid) to cleave the peptide from the resin and remove any side-chain protecting groups.[19]

-

Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage solution to cold diethyl ether.[18][19]

-

Purification: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[18][19]

Signaling and Metabolic Pathways

This compound is primarily used as a tool to study existing metabolic pathways by increasing the intracellular concentration of tryptophan. The most relevant of these is the serotonin-melatonin synthesis pathway.

Tryptophan Metabolism to Serotonin and Melatonin

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Effect of orally administered L-tryptophan on serotonin, melatonin, and the innate immune response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioseutica® | Tryptophan’s journey to the brain [bioseutica.com]

- 5. consensus.app [consensus.app]

- 6. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective esterase–ester pair for targeting small molecules with cellular specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactions of Tryptophan and Its Catabolites With Melatonin and the Alpha 7 Nicotinic Receptor in Central Nervous System and Psychiatric Disorders: Role of the Aryl Hydrocarbon Receptor and Direct Mitochondria Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonin modulates melatonin synthesis as an autocrine neurotransmitter in the pineal gland - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Melatonin effects on serotonin synthesis and metabolism in the striatum, nucleus accumbens, and dorsal and median raphe nuclei of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tillhsv.lnu.se [tillhsv.lnu.se]

- 13. Fluorescence of membrane-bound tryptophan octyl ester: a model for studying intrinsic fluorescence of protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ionization, partitioning, and dynamics of tryptophan octyl ester: implications for membrane-bound tryptophan residues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation of depth-dependent fluorescence quenching in membranes by molecular dynamics simulation of tryptophan octyl ester in POPC bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A study of the effects of the polarity of the solvents acetone and cyclohexane on the luminescent properties of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 18. rsc.org [rsc.org]

- 19. benchchem.com [benchchem.com]

Solubility Profile of DL-Tryptophan Octyl Ester Hydrochloride in DMSO and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of DL-Tryptophan octyl ester hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Understanding the solubility of this compound is critical for its effective use in a variety of research and drug development applications, including the preparation of stock solutions for in vitro and in vivo studies. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow diagram to illustrate the process.

Quantitative Solubility Data

The solubility of this compound was determined in both DMSO and ethanol. The results are summarized in the table below, providing a clear comparison of the compound's solubility in these solvents.

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 25[1][2] |

| Ethanol | 1[1][2] |

These data indicate that this compound exhibits significantly higher solubility in DMSO compared to ethanol.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol describes the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound. This method is considered the gold standard in the pharmaceutical industry.

Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO and ethanol at a specific temperature to reach a state of equilibrium.

Materials:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol, analytical grade

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure both DMSO and ethanol are of high purity to avoid interference with the analysis.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a series of vials containing a known volume of either DMSO or ethanol. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After the incubation period, visually confirm the presence of undissolved solid in each vial. Centrifuge the vials at high speed to pellet the undissolved material.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Sample Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Concentration Analysis: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Data Interpretation: Calculate the original concentration in the saturated solution to determine the solubility. The experiment should be performed in triplicate for each solvent to ensure accuracy and reproducibility.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Discussion

The significant difference in the solubility of this compound between DMSO and ethanol has important implications for its handling and use in experimental settings. For applications requiring higher concentrations, DMSO is the clear solvent of choice. When preparing stock solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO before diluting with aqueous buffers or other less effective solvents to avoid precipitation. Researchers should always consider the final concentration of the organic solvent in their experimental system to mitigate any potential off-target effects.

References

DL-Tryptophan Octyl Ester Hydrochloride: A Technical Guide to its Potential as a Serotonin Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter in the central nervous system, is synthesized from the essential amino acid L-tryptophan. Direct supplementation with L-tryptophan to modulate serotonergic activity can be limited by transport across the blood-brain barrier and peripheral metabolism. DL-Tryptophan octyl ester hydrochloride presents as a potential alternative, engineered for enhanced cell permeability. This technical guide explores the theoretical framework for using this compound as a serotonin precursor, detailing the metabolic pathways, proposing experimental protocols for its evaluation, and outlining the key signaling cascades it may influence. While direct quantitative data on its conversion to serotonin remains to be extensively published, this document provides a foundational understanding for researchers investigating novel strategies to modulate the serotonergic system.

Introduction: The Rationale for a Tryptophan Prodrug

The synthesis of serotonin in the brain is critically dependent on the availability of its precursor, L-tryptophan.[1] The enzyme tryptophan hydroxylase 2 (TPH2), found exclusively in the brain, catalyzes the rate-limiting step in this conversion, making tryptophan availability a key regulatory point for central serotonin levels.[1][2] However, the transport of L-tryptophan across the blood-brain barrier is a competitive process, shared with other large neutral amino acids (LNAAs).[3] This competition can limit the efficacy of direct L-tryptophan supplementation in elevating brain serotonin.

This compound is a derivative of tryptophan designed to circumvent this limitation. The addition of an octyl ester to the carboxyl group increases the lipophilicity of the molecule, theoretically enhancing its ability to passively diffuse across cell membranes, including the blood-brain barrier.[4][5][6][7][8][9] Once inside the cell, it is presumed that cellular esterases hydrolyze the ester bond, releasing free tryptophan to enter the serotonin synthesis pathway.[4]

This guide provides a comprehensive overview of the mechanisms and methodologies relevant to investigating this compound as a serotonin precursor.

Physicochemical Properties and Handling

A summary of the key properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₈N₂O₂ · HCl | [4] |

| Formula Weight | 352.9 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% | [4] |

| Storage | -20°C | [4] |

| Stability | ≥ 4 years at -20°C | [4] |

| UV/Vis. λmax | 220, 280, 288 nm | [4] |

| Solubility | ||

| Ethanol | ~1 mg/mL | [4] |

| DMSO | ~25 mg/mL | [4] |

| Dimethyl formamide | ~15 mg/mL | [4] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |

Note on Preparation: Due to its limited solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent such as DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.

Proposed Mechanism of Action and Metabolic Pathway

The proposed pathway for this compound to act as a serotonin precursor involves several key steps, beginning with its administration and culminating in the modulation of serotonergic signaling.

Cellular Uptake and Hydrolysis

The octyl ester modification renders the tryptophan molecule more lipophilic, facilitating its passage across cellular membranes. This is a critical advantage over unmodified tryptophan, which relies on competitive transport mechanisms. Once inside the target cell (e.g., a neuron), ubiquitous intracellular esterases are expected to cleave the octyl ester, liberating free DL-tryptophan and octanol. Only the L-isomer of tryptophan can be utilized for protein and serotonin synthesis.[10]

Caption: Intracellular conversion of DL-Tryptophan octyl ester.

Serotonin Synthesis Pathway

Following its release, L-tryptophan enters the established serotonin synthesis pathway. This is a two-step enzymatic process.[1][11]

-

Hydroxylation: Tryptophan hydroxylase (TPH) converts L-tryptophan to 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin synthesis.[1] In the central nervous system, the TPH2 isoform is responsible for this conversion.[2][12]

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP to serotonin (5-hydroxytryptamine).[1]

Caption: The enzymatic conversion of L-tryptophan to serotonin.

Serotonin Signaling Pathways

Once synthesized, serotonin is packaged into vesicles and released into the synaptic cleft, where it binds to a variety of postsynaptic and presynaptic receptors. There are at least 14 known serotonin receptor subtypes, which are broadly classified into 7 families (5-HT₁ through 5-HT₇). Most of these are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades, with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel.

An increase in serotonin synthesis resulting from the administration of a precursor like this compound would be expected to enhance activation of these pathways.

Caption: Overview of major serotonin receptor signaling cascades.

Proposed Experimental Protocols

To validate the efficacy of this compound as a serotonin precursor, a series of in vitro and in vivo experiments are necessary. The following protocols are proposed as a starting point for investigation.

In Vitro Evaluation in a Neuronal Cell Line

Objective: To determine if this compound increases intracellular serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in a neuronal cell line expressing TPH2.

Cell Line: A suitable model would be a human neuroblastoma cell line (e.g., SH-SY5Y) differentiated to a neuronal phenotype, or a cell line endogenously expressing TPH2.[13]

Methodology:

-

Cell Culture and Differentiation: Culture cells to 80% confluency. Induce neuronal differentiation using an appropriate agent (e.g., retinoic acid for SH-SY5Y cells).

-

Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Treat differentiated cells with varying concentrations of the compound (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) for different time points (e.g., 1, 4, 12, 24 hours).

-

Include positive controls of L-tryptophan and 5-HTP at equimolar concentrations.

-

-

Sample Collection:

-

At each time point, collect the cell culture medium and lyse the cells in a suitable buffer (e.g., 0.1 M perchloric acid).

-

-

Quantification of Serotonin and Metabolites:

-

Analyze the levels of tryptophan, 5-HTP, serotonin (5-HT), and 5-HIAA in both the cell lysates and the medium using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Normalize the analyte concentrations to total protein content in the cell lysates.

-

Compare the levels of 5-HT and 5-HIAA in treated cells to vehicle-treated and positive control groups.

-

Caption: Workflow for in vitro evaluation of serotonin synthesis.

In Vivo Evaluation in a Rodent Model

Objective: To assess the effect of systemic administration of this compound on brain serotonin and 5-HIAA levels in mice or rats.

Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used for neurochemical studies.[14][15]

Methodology:

-

Compound Administration:

-

Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and/or Tween 80 to aid solubility).

-

Administer the compound via intraperitoneal (i.p.) or oral (p.o.) gavage at various doses.

-

Include vehicle control and positive control (L-tryptophan) groups.

-

-

Time Course:

-

Euthanize cohorts of animals at different time points post-administration (e.g., 30, 60, 120, 240 minutes).

-

-

Tissue Collection:

-

Rapidly dissect specific brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum, and raphe nuclei).

-

Immediately freeze the tissue samples on dry ice or in liquid nitrogen and store at -80°C until analysis.

-

-

Tissue Processing and Analysis:

-

Homogenize the brain tissue in an appropriate acidic solution.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant for 5-HT and 5-HIAA content using HPLC-ED or LC-MS/MS, as described for the in vitro protocol.

-

-

Data Analysis:

-

Express results as ng of analyte per mg of tissue weight.

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups to the control group at each time point.

-

Conclusion and Future Directions

This compound is a rationally designed, cell-permeable derivative of tryptophan that holds theoretical promise as a precursor for serotonin synthesis. Its enhanced lipophilicity may offer advantages in bypassing the competitive transport mechanisms that can limit the efficacy of L-tryptophan supplementation. However, a thorough investigation is required to validate this potential. The experimental protocols outlined in this guide provide a framework for quantifying the conversion of this compound to serotonin, both in vitro and in vivo.

Future research should focus on:

-

Quantitative Bioavailability: Determining the brain bioavailability of this compound compared to L-tryptophan.

-

Esterase Specificity: Identifying the specific cellular esterases responsible for its hydrolysis.

-

Behavioral Studies: Assessing the functional consequences of its administration on serotonin-dependent behaviors, such as anxiety, depression, and cognition in animal models.

-

Pharmacokinetics: Characterizing the full pharmacokinetic profile of the compound and its metabolites.

By systematically addressing these questions, the scientific community can determine the true utility of this compound as a tool for neuroscience research and its potential as a therapeutic agent for conditions associated with serotonergic dysregulation.

References

- 1. drkumardiscovery.com [drkumardiscovery.com]

- 2. Tryptophan hydroxylase 2 (TPH2) haplotypes predict levels of TPH2 mRNA expression in human pons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. Fluorescence of membrane-bound tryptophan octyl ester: a model for studying intrinsic fluorescence of protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mouse tryptophan hydroxylase isoform 2 and the role of proline 447 in enzyme function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tryptophan hydroxylase 2 (TPH2) in a neuronal cell line: modulation by cell differentiation and NRSF/rest activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-tryptophan administration and increase in cerebral serotonin levels: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute tryptophan depletion in C57BL/6 mice does not induce central serotonin reduction or affective behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Hydrolysis of Tryptophan Esters to Free Tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular hydrolysis of tryptophan esters, a critical process in the metabolic activation of prodrugs and the targeted delivery of tryptophan to specific cellular environments. This document details the key enzymes involved, presents available quantitative data, outlines experimental protocols for analysis, and visualizes the relevant biological pathways.

Introduction: The Significance of Tryptophan Ester Hydrolysis

Tryptophan is an essential amino acid with pivotal roles in protein synthesis and as a precursor for a variety of bioactive molecules, including the neurotransmitter serotonin and metabolites in the kynurenine pathway.[1] Tryptophan esters are synthetically modified versions of tryptophan where the carboxyl group is esterified, typically with a small alkyl group such as methyl or ethyl. This modification increases the lipophilicity of the tryptophan molecule, facilitating its transport across cellular membranes. Once inside the cell, these esters are hydrolyzed by intracellular enzymes to release free tryptophan, which can then participate in cellular metabolism.

The targeted delivery of tryptophan via its ester forms is of significant interest in various research and therapeutic areas, particularly in cancer therapy. Many tumor cells exhibit upregulated expression of amino acid transporters and are highly dependent on external sources of essential amino acids like tryptophan for their proliferation and survival.[2][3] Furthermore, some cancer cells have been shown to have elevated levels of esterase activity, which can be exploited for the selective activation of ester-based prodrugs within the tumor microenvironment.[2]

This guide will delve into the core mechanisms of intracellular tryptophan ester hydrolysis, providing the necessary technical details for researchers and drug development professionals working in this field.

Key Intracellular Esterases in Tryptophan Ester Hydrolysis

The primary enzymes responsible for the intracellular hydrolysis of ester-containing compounds, including tryptophan esters, are carboxylesterases (CEs). In humans, two major carboxylesterase isoforms, hCE1 and hCE2, play a crucial role in the metabolism of a wide range of drugs and xenobiotics.

-

Human Carboxylesterase 1 (hCE1): This enzyme is predominantly found in the liver, with lower expression levels in other tissues such as the kidneys, lungs, and macrophages. hCE1 is known to hydrolyze a broad spectrum of ester-containing drugs.

-

Human Carboxylesterase 2 (hCE2): In contrast to hCE1, hCE2 is highly expressed in the small intestine and liver. It plays a significant role in the first-pass metabolism of orally administered ester prodrugs.[4]

The differential tissue distribution of these enzymes is a critical factor in determining the site of activation for tryptophan ester-based prodrugs.

Quantitative Data on Tryptophan Ester Hydrolysis

While the role of carboxylesterases in hydrolyzing ester-containing drugs is well-established, specific kinetic data for the hydrolysis of tryptophan esters by hCE1 and hCE2 are limited in the publicly available literature. However, we can infer the potential for hydrolysis by examining data from studies on other amino acid esters and relevant ester-containing compounds. The following tables summarize available kinetic parameters for the hydrolysis of various substrates by carboxylesterases.

Table 1: Kinetic Parameters of Human Carboxylesterase 1 (hCE1) with Various Ester Substrates

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |

| CPT-11 (Irinotecan) | 43 | 0.53 | - | - | [4] |

| Other representative esters | Data to be populated from further specific literature | Data to be populated from further specific literature | Data to be populated from further specific literature | Data to be populated from further specific literature |

Table 2: Kinetic Parameters of Human Carboxylesterase 2 (hCE2) with Various Ester Substrates

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |

| CPT-11 (Irinotecan) | 3.4 | 2.5 | - | - | [4] |

| Other representative esters | Data to be populated from further specific literature | Data to be populated from further specific literature | Data to be populated from further specific literature | Data to be populated from further specific literature |

Note: The data for CPT-11, a well-characterized substrate of both hCE1 and hCE2, is provided as a reference.[4] The absence of specific data for tryptophan esters highlights a key area for future research. It is anticipated that tryptophan esters would be substrates for these enzymes, with the kinetic parameters being influenced by the nature of the ester group (e.g., methyl vs. ethyl).

Experimental Protocols

Intracellular Esterase Activity Assay

This protocol describes a general method for determining intracellular esterase activity using a fluorogenic substrate.

Objective: To measure the rate of hydrolysis of an ester substrate by intracellular esterases in cell lysates.

Materials:

-

Cell culture of interest

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Fluorogenic esterase substrate (e.g., fluorescein diacetate)

-

Fluorometer or microplate reader with fluorescence capabilities

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency.

-

Wash the cells with PBS and then lyse them using a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the intracellular proteins.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard protein assay.

-

-

Esterase Activity Assay:

-

Prepare a reaction mixture containing the cell lysate (at a known protein concentration) and the fluorogenic esterase substrate in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubate the reaction mixture at 37°C.

-

Measure the increase in fluorescence over time using a fluorometer. The hydrolysis of the ester substrate will release the fluorescent molecule.

-

Record the fluorescence intensity at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of hydrolysis from the linear portion of the fluorescence versus time plot.

-

Normalize the rate to the total protein concentration to express the esterase activity in units such as nmol of substrate hydrolyzed per minute per milligram of protein.

-

HPLC Analysis of Tryptophan and Tryptophan Esters

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of tryptophan and its corresponding ester.[5][6][7]

Objective: To quantify the concentrations of tryptophan and a tryptophan ester in a biological sample.

Materials:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase: A mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient will need to be optimized.[8]

-

Standards of tryptophan and the tryptophan ester of interest

-

Sample preparation reagents (e.g., perchloric acid for protein precipitation)[6]

Procedure:

-

Sample Preparation:

-

For cell or tissue samples, homogenize in a suitable buffer and deproteinize using an agent like perchloric acid.

-

Centrifuge to remove precipitated proteins and filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the C18 column.

-

Elute the compounds using a pre-determined mobile phase gradient.

-

Detect the eluting compounds using a UV detector (e.g., at 280 nm) or a fluorescence detector (excitation ~280 nm, emission ~360 nm).

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of tryptophan and the tryptophan ester.

-

Determine the concentrations of the analytes in the sample by comparing their peak areas to the standard curve.

-

Visualization of Relevant Pathways

The intracellular release of free tryptophan from its ester form allows it to enter several critical metabolic and signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Conclusion and Future Directions

The intracellular hydrolysis of tryptophan esters represents a key mechanism for the targeted delivery and release of free tryptophan within cells. This process is primarily mediated by carboxylesterases, with hCE1 and hCE2 being the most significant isoforms in humans. While the general principles of this metabolic activation are understood, a notable gap exists in the literature regarding the specific kinetic parameters for the hydrolysis of various tryptophan esters by these enzymes.

Future research should focus on:

-

Determining the kinetic constants (Km, Vmax, kcat) for the hydrolysis of a range of tryptophan esters (e.g., methyl, ethyl, propyl) by purified hCE1 and hCE2.

-

Investigating the hydrolysis rates in various cancer cell lines to correlate esterase activity with the efficiency of tryptophan ester prodrug activation.

-

Developing novel tryptophan ester-based prodrugs with optimized hydrolysis kinetics for targeted cancer therapy.

A deeper understanding of the quantitative aspects of tryptophan ester hydrolysis will be instrumental in the rational design of more effective prodrugs and in advancing our knowledge of tryptophan metabolism in health and disease.

References

- 1. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophan degradation in women with breast cancer: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Characterization of CPT-11 hydrolysis by human liver carboxylesterase isoforms hCE-1 and hCE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

A Technical Guide to the Stability and Storage of DL-Tryptophan Octyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage of DL-Tryptophan octyl ester hydrochloride. The information is curated for professionals in research and drug development who utilize this compound in their work.

Chemical and Physical Properties

This compound is a derivative of the essential amino acid tryptophan, featuring an octyl ester group that enhances its cell permeability.[1] Once inside the cell, the ester bond is hydrolyzed, releasing free tryptophan.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₈N₂O₂ • HCl | [2][3] |

| Formula Weight | 352.9 g/mol | [2][3] |

| Appearance | Crystalline solid | [2][3] |

| Purity | ≥98% | [2][3] |

| UV/Vis. λmax | 220, 280, 288 nm | [2] |

| Storage Temperature | -20°C | [2][3] |

| Long-term Stability | ≥ 4 years at -20°C | [2][3] |

Solubility and Solution Stability

The solubility of this compound is a critical factor for its use in experimental settings. It is readily soluble in organic solvents but shows limited solubility in aqueous solutions.[2]

| Solvent | Solubility |

| Ethanol | ~1 mg/mL |

| DMSO | ~25 mg/mL |

| Dimethylformamide (DMF) | ~15 mg/mL |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |

Note: It is not recommended to store aqueous solutions of this compound for more than one day due to the potential for hydrolysis.[2] For maximum solubility in aqueous buffers, it is advised to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[2]

Potential Degradation Pathways

The stability of this compound is primarily influenced by two potential degradation pathways: hydrolysis of the octyl ester and oxidation of the indole ring of the tryptophan moiety.

Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, particularly in aqueous solutions and under basic conditions, to yield tryptophan and octanol.[2][3][4] This reaction is a key aspect of its biological activity, as it allows for the intracellular release of tryptophan.[1]

References

The Interplay of Lipophilicity and Membrane Permeability in Tryptophan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan, an essential amino acid, is a precursor to a vast array of bioactive molecules, including neurotransmitters, hormones, and key metabolites. Its derivatives are of significant interest in drug discovery and development due to their diverse physiological roles. A critical aspect governing the therapeutic potential of these derivatives is their ability to traverse biological membranes to reach their target sites. This property is intrinsically linked to their physicochemical characteristics, primarily their lipophilicity and membrane permeability. This in-depth technical guide explores the core principles governing these properties for tryptophan derivatives, providing quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to aid in the rational design and development of novel therapeutics.

Core Concepts: Lipophilicity and Membrane Permeability

Lipophilicity , the affinity of a molecule for a lipid-rich environment, is a key determinant of its pharmacokinetic and pharmacodynamic properties. It is most commonly quantified by the partition coefficient (LogP) , which measures the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. A related parameter, the distribution coefficient (LogD) , accounts for the ionization state of a molecule at a specific pH and is often more relevant for predicting behavior in physiological systems.

Membrane permeability refers to the ability of a molecule to pass through a biological membrane. This process can occur via several mechanisms:

-

Passive Diffusion: The movement of a molecule across the membrane down its concentration gradient, driven by its lipophilicity. This is a primary route for many drug molecules.

-

Facilitated Diffusion: The movement of a molecule across the membrane with the aid of a carrier protein, but still down its concentration gradient.

-

Active Transport: The movement of a molecule against its concentration gradient, requiring energy and a specific transporter protein.

-

Paracellular Transport: The passage of a molecule through the tight junctions between cells.

-

Efflux: The active pumping of a molecule out of the cell by efflux transporters, such as P-glycoprotein (P-gp), which can be a major obstacle to drug efficacy.

The interplay between lipophilicity and these transport mechanisms dictates the overall permeability of a tryptophan derivative.

Quantitative Data: Lipophilicity and Permeability of Tryptophan Derivatives

The following tables summarize available quantitative data for the lipophilicity and membrane permeability of tryptophan and some of its derivatives. It is important to note that these values are compiled from various sources and experimental conditions may differ.

Table 1: Lipophilicity of Tryptophan and its Derivatives

| Compound | LogP | LogD (pH 7.4) | Method |

| L-Tryptophan | -1.1 | -1.4 | Calculated (XLogP3)[1] |

| N-Acetyl-L-tryptophan | 1.03 | - | Experimental[2] |

| Tryptophan-NH2 | - | - | Data not available |

| Kynurenine | - | - | Data not available |

| Kynurenic Acid | - | - | Data not available |

| 3-Hydroxykynurenine | - | - | Data not available |

| Anthranilic Acid | - | - | Data not available |

| Quinolinic Acid | - | - | Data not available |

Table 2: Caco-2 Permeability of Tryptophan and its Derivatives

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Direction | Concentration (mM) | Efflux Ratio |

| L-Tryptophan | Declines with increasing concentration | AP to BL | 0.01 - 1 | - |

| Trp-NH2 | Declines with increasing concentration | AP to BL | Saturated at > 0.4 | - |

| N-Acetyl-Trp-NH2 | Constant | AP to BL & BL to AP | - | ~1 |

| N-terminal protected Trp derivatives | Constant | AP to BL & BL to AP | - | ~1 |

AP to BL: Apical to Basolateral; BL to AP: Basolateral to Apical

Table 3: Blood-Brain Barrier (BBB) Permeability of Kynurenine Pathway Metabolites

| Compound | Permeability-Surface Area Product (PA) (ml/s/g) | Transport Mechanism |

| L-Kynurenine | 2-3 x 10⁻³ | Large neutral amino acid carrier (L-system) |

| 3-Hydroxykynurenine | - | Likely L-system |

| Anthranilic Acid | 0.7-1.6 x 10⁻³ | Passive diffusion |

| Kynurenic Acid | 2-7 x 10⁻⁵ | Passive diffusion |

| Quinolinic Acid | 2-7 x 10⁻⁵ | Passive diffusion |

| 3-Hydroxyanthranilic Acid | 2-7 x 10⁻⁵ | Passive diffusion |

Experimental Protocols

Accurate and reproducible measurement of lipophilicity and membrane permeability is crucial for drug development. The following sections provide detailed methodologies for key experiments.

Determination of Lipophilicity (LogP)

1. Shake-Flask Method (Gold Standard)

This classic method directly measures the partitioning of a compound between n-octanol and water.

-

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) (pre-saturated with n-octanol)

-

Test compound

-

Glass vials with screw caps

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

Prepare a stock solution of the test compound in either the aqueous or organic phase.

-

Add equal volumes of the pre-saturated n-octanol and aqueous phase to a vial.

-

Add a known amount of the test compound stock solution to the vial.

-

Securely cap the vial and shake it for a predetermined time (e.g., 1-24 hours) to allow for equilibrium to be reached.

-

Centrifuge the vial to ensure complete phase separation.

-

Carefully collect aliquots from both the aqueous and organic phases.

-

Quantify the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]aqueous)

-

2. High-Performance Liquid Chromatography (HPLC) Method

This indirect method correlates the retention time of a compound on a reversed-phase HPLC column with its lipophilicity.

-

Materials:

-

HPLC system with a UV or MS detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., methanol/water or acetonitrile/water mixture)

-

A set of standard compounds with known LogP values

-

Test compound

-

-

Procedure:

-

Prepare solutions of the standard compounds and the test compound in the mobile phase.

-

Inject each standard compound onto the HPLC column and record its retention time (tR).

-

Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0, where t0 is the dead time (retention time of an unretained compound).

-

Create a calibration curve by plotting the log(k) values of the standards against their known LogP values.

-

Inject the test compound and determine its log(k) value.

-

Interpolate the LogP of the test compound from the calibration curve.

-

Measurement of Membrane Permeability

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.

-

Materials:

-

96-well filter plate (donor plate) with a hydrophobic PVDF membrane

-

96-well acceptor plate

-

Artificial membrane solution (e.g., 1% lecithin in dodecane)

-

Buffer solutions (e.g., PBS at different pH values)

-

Test compounds and control compounds (high and low permeability)

-

Plate shaker

-

Plate reader or LC-MS for quantification

-

-

Procedure:

-

Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Add the test and control compound solutions to the wells of the donor plate.

-

Fill the wells of the acceptor plate with buffer.

-

Place the donor plate on top of the acceptor plate, creating a "sandwich".

-

Incubate the plate assembly on a shaker for a defined period (e.g., 4-18 hours).

-

After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells.

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

-

2. Caco-2 Cell Permeability Assay

This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive and active transport.[3][4][5][6][7]

-

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell® inserts (permeable supports)

-

Multi-well plates

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Test compounds, control compounds, and inhibitors of efflux transporters (e.g., verapamil for P-gp)

-

TEER (Transepithelial Electrical Resistance) meter

-

Lucifer yellow (for monolayer integrity check)

-

Analytical instrument for quantification (e.g., LC-MS/MS)

-

-

Procedure:

-

Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Measure the TEER of the monolayers to ensure their integrity. Values should be above a predetermined threshold.

-

Wash the monolayers with pre-warmed transport buffer.

-

For Apical to Basolateral (A-B) transport (absorption):

-

Add the test compound solution to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

-

-

For Basolateral to Apical (B-A) transport (efflux):

-

Add the test compound solution to the basolateral chamber.

-

Add fresh transport buffer to the apical chamber.

-

Incubate and sample from the apical chamber as described above.

-

-

To investigate efflux, perform the A-B and B-A transport experiments in the presence and absence of an efflux transporter inhibitor.

-

At the end of the experiment, perform a Lucifer yellow leak test to confirm monolayer integrity.

-

Quantify the concentration of the compound in the collected samples.

-

Calculate the Papp value for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

-

Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.

-

Visualization of Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize important concepts related to the membrane permeability and biological activity of tryptophan derivatives.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activated by Tryptophan Derivatives.[3][6][8][9]

Caption: Modulation of NMDA Receptor Signaling by Kynurenine Pathway Metabolites.[2][4][5][10][11]

Conclusion

The lipophilicity and membrane permeability of tryptophan derivatives are critical parameters that dictate their potential as therapeutic agents. A thorough understanding and accurate measurement of these properties are essential for the successful design and development of new drugs. This guide provides a foundational understanding of these concepts, presents available quantitative data, details key experimental protocols, and visualizes relevant biological pathways. By leveraging this information, researchers and drug development professionals can make more informed decisions in the pursuit of novel and effective tryptophan-based therapies. Further research is warranted to expand the quantitative database of lipophilicity and permeability for a wider range of tryptophan derivatives to facilitate more robust structure-activity relationship studies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Tryptophan Octyl Ester: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tryptophan octyl ester (TOE) is a synthetic derivative of the essential amino acid L-tryptophan, characterized by the esterification of tryptophan's carboxyl group with an octyl alcohol. This structural modification renders the molecule significantly more lipophilic than its parent compound, facilitating its passage across cellular membranes. This enhanced cell permeability positions TOE as a valuable research tool with a diverse range of potential applications. Primarily, it serves as a pro-drug for the intracellular delivery of tryptophan, enabling the investigation of metabolic pathways sensitive to tryptophan availability, such as the serotonin and kynurenine pathways. Furthermore, its intrinsic fluorescence makes it a powerful probe in the field of membrane biophysics for studying protein-lipid interactions. This technical guide provides an in-depth overview of the physicochemical properties, potential research applications, experimental protocols, and relevant biological pathways associated with tryptophan octyl ester.

Physicochemical Properties of DL-Tryptophan Octyl Ester Hydrochloride

The hydrochloride salt of DL-Tryptophan octyl ester is the most common commercially available form. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₉H₂₈N₂O₂ · HCl | [1] |

| Molecular Weight | 352.9 g/mol | [1] |

| CAS Number | 6278-90-6 | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| UV/Vis. λmax | 220, 280, 288 nm | [1] |

| Apparent pKa (in membrane) | ~7.5 | [2][3] |

| Solubility | DMSO: 25 mg/mLDMF: 15 mg/mLEthanol: 1 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

Potential Research Applications

The unique properties of tryptophan octyl ester open up several avenues for research, primarily centered around its ability to deliver tryptophan into cells and its utility as a fluorescent probe.

Neuroscience and Neuropharmacology

As a cell-permeable precursor to tryptophan, TOE can be utilized to modulate the intracellular levels of this essential amino acid, thereby influencing the synthesis of key neurotransmitters and neuromodulators.

-

Serotonin Pathway Modulation: Tryptophan is the rate-limiting precursor for the synthesis of serotonin (5-hydroxytryptamine), a neurotransmitter critically involved in the regulation of mood, sleep, and cognition.[4] By increasing the intracellular availability of tryptophan, TOE can be used to study the downstream effects of enhanced serotonin synthesis.[5]

-

Kynurenine Pathway Investigation: The majority of free tryptophan is metabolized through the kynurenine pathway, which produces a range of neuroactive compounds, some of which are neuroprotective (e.g., kynurenic acid) while others are neurotoxic (e.g., quinolinic acid).[6][7] TOE can be used to study the flux through this pathway and its implications in neurodegenerative diseases and psychiatric disorders.[8]

-

Neuroprotective Agent Research: Several metabolites of tryptophan have demonstrated neuroprotective properties.[6] TOE could be investigated as a potential therapeutic agent in models of neurodegenerative diseases by virtue of its ability to increase the levels of these protective metabolites.

Cancer Research

Tryptophan metabolism has emerged as a critical factor in the tumor microenvironment and cancer immune evasion.

-

Aryl Hydrocarbon Receptor (AhR) Signaling: Tryptophan and its metabolites are endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a role in tumorigenesis and immune regulation.[9] TOE can be used to activate this pathway and study its downstream effects on cancer cell proliferation, differentiation, and interaction with the immune system.

-

Tumor Microenvironment Modulation: The depletion of tryptophan in the tumor microenvironment by enzymes like indoleamine 2,3-dioxygenase (IDO) is a key mechanism of immune suppression.[9] TOE could be used to replenish tryptophan levels locally and study the reversal of this immunosuppressive effect.

-

Targeted Drug Delivery: The lipophilic nature of TOE could be exploited in the design of tryptophan-based drug conjugates for targeted delivery to cancer cells that overexpress amino acid transporters.

Membrane Biophysics

The intrinsic fluorescence of the indole side chain of tryptophan makes TOE an excellent tool for studying the biophysical properties of lipid membranes and protein-membrane interactions.

-

Fluorescent Membrane Probe: TOE readily partitions into lipid bilayers, and its fluorescence emission is sensitive to the polarity of its microenvironment.[2][3] This allows for the characterization of membrane properties such as fluidity and local polarity.

-

Protein-Lipid Interaction Studies: It serves as a model for tryptophan residues in membrane-embedded proteins, enabling the study of their localization, dynamics, and interactions with the lipid bilayer using techniques like fluorescence quenching.[10]

Antimicrobial Research

While direct studies on the antimicrobial properties of TOE are lacking, the known activities of other tryptophan derivatives suggest it as a potential area of investigation. D-tryptophan and certain tryptophan-containing peptides have demonstrated significant antimicrobial and antibiofilm activity.[11] The increased cell permeability of TOE could potentially enhance its efficacy as an antimicrobial agent by facilitating its entry into microbial cells.

Key Biological Pathways

The biological effects of tryptophan octyl ester are primarily mediated through its conversion to tryptophan, which then enters several key metabolic and signaling pathways.

Tryptophan Metabolic Pathways

Once inside the cell, the octyl ester is cleaved, releasing L-tryptophan, which is then available to be metabolized through two major pathways: the serotonin pathway and the kynurenine pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Tryptophan and its metabolites from the kynurenine pathway can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus and regulates the expression of target genes.

Experimental Protocols

The following are representative protocols for key research applications of tryptophan octyl ester.

Protocol for Using TOE as a Fluorescent Membrane Probe

This protocol outlines the use of TOE to study its interaction with and localization within lipid vesicles using fluorescence spectroscopy.

Materials:

-

This compound

-

Desired lipid (e.g., POPC)

-

Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Chloroform

-

Nitrogen gas source

-

Sonicator or extruder

-

Fluorometer

Procedure:

-

Vesicle Preparation: a. Dissolve the desired amount of lipid in chloroform. b. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. c. Place the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with buffer by vortexing, creating multilamellar vesicles (MLVs). e. To form large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

Incorporation of TOE into Vesicles: a. Prepare a stock solution of TOE in a suitable solvent (e.g., ethanol or DMSO). b. Add a small aliquot of the TOE stock solution to the vesicle suspension to achieve the desired final concentration (typically in the low micromolar range). c. Incubate the mixture for at least 30 minutes at room temperature to allow for the partitioning of TOE into the lipid bilayers.

-

Fluorescence Measurements: a. Set the excitation wavelength of the fluorometer to 280 nm. b. Record the fluorescence emission spectrum from 300 nm to 450 nm. c. The position of the emission maximum (λmax) provides information about the polarity of the environment surrounding the tryptophan indole ring. A blue shift (shift to shorter wavelengths) indicates a more hydrophobic environment.

-

Fluorescence Quenching (Optional): a. To determine the depth of TOE insertion into the membrane, use lipid-soluble quenchers (e.g., brominated lipids) incorporated into the vesicles. b. Measure the decrease in TOE fluorescence intensity as a function of quencher concentration. c. Analyze the quenching data to determine the accessibility of TOE to the quencher, which provides an indication of its location within the bilayer.[10]

Protocol for Assessing the Effect of TOE on Intracellular Serotonin Synthesis

This protocol describes a general method to determine if TOE can increase intracellular tryptophan and subsequently boost serotonin synthesis in a cell culture model (e.g., neuronal cells).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

HPLC system with fluorescence or electrochemical detection

-

Assay kits for tryptophan and serotonin quantification (or standards for HPLC)

Procedure:

-

Cell Culture and Treatment: a. Culture neuronal cells to a desired confluency in multi-well plates. b. Prepare a stock solution of TOE in a vehicle compatible with cell culture (e.g., sterile DMSO, with final concentration ≤0.1%). c. Treat the cells with varying concentrations of TOE for a specified period (e.g., 24 hours). Include a vehicle-only control.

-

Cell Lysis and Sample Preparation: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Perform protein precipitation if necessary (e.g., with perchloric acid) and neutralize the samples.

-

Quantification of Tryptophan and Serotonin: a. Analyze the cell lysates for tryptophan and serotonin content using a validated HPLC method with either fluorescence or electrochemical detection.[5][12] b. Alternatively, use commercially available ELISA or fluorometric assay kits for quantification.[13]

-

Data Analysis: a. Normalize the tryptophan and serotonin concentrations to the total protein content of each sample. b. Compare the levels of tryptophan and serotonin in TOE-treated cells to the vehicle-treated control cells to determine the effect of TOE on intracellular tryptophan levels and serotonin synthesis.

Conclusion and Future Directions

Tryptophan octyl ester is a versatile chemical tool with significant potential in several research fields. Its primary utility as a cell-permeable tryptophan precursor makes it particularly valuable for studies in neuroscience and cancer biology, where tryptophan metabolism plays a pivotal role. Furthermore, its established application as a fluorescent probe in membrane biophysics provides a robust method for investigating cellular membrane dynamics.

While the potential of TOE is clear, there is a notable lack of quantitative data on its biological efficacy in therapeutic contexts. Future research should focus on determining key parameters such as the IC50 values of TOE in various cancer cell lines, its minimum inhibitory concentration (MIC) against a panel of pathogenic microbes, and its neuroprotective concentrations in in vitro models of neurodegeneration. In vivo studies are also warranted to assess its pharmacokinetic profile, bioavailability, and efficacy in animal models of disease. Such data will be crucial for translating the potential of tryptophan octyl ester from a valuable research tool into a candidate for therapeutic development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ionization, partitioning, and dynamics of tryptophan octyl ester: implications for membrane-bound tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ionization, partitioning, and dynamics of tryptophan octyl ester: implications for membrane-bound tryptophan residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Natural Products' Regulatory Effects on Depression via Gut-Brain Axis Targeting Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Tryptophan-kynurenine pathway enzymes are therapeutic target for neuropsychiatric diseases: Focus on cell type differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tryptophan Metabolism Through the Kynurenine Pathway in Glial Cells [mdpi.com]

- 9. Tryptophan derivatives regulate the transcription of Oct4 in stem-like cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence of membrane-bound tryptophan octyl ester: a model for studying intrinsic fluorescence of protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

Methodological & Application

Illuminating Serotonin: Live-Cell Imaging of its Synthesis Using Tryptophan Analogs

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The ability to visualize and quantify serotonin synthesis in real-time within living cells presents a significant opportunity for advancing our understanding of serotonergic system dysregulation in various neurological disorders. This document provides detailed application notes and protocols for the live-cell imaging of serotonin synthesis, primarily focusing on the use of tryptophan analogs and genetically encoded sensors. These methods offer powerful tools for neuroscience research and the development of novel therapeutics targeting the serotonin pathway.

Introduction to Serotonin Synthesis and its Imaging

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter synthesized from the essential amino acid L-tryptophan.[1][2] The synthesis occurs via a two-step enzymatic process: the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), the rate-limiting step, followed by the decarboxylation of 5-HTP to serotonin by aromatic L-amino acid decarboxylase (AADC).[3][4][5][6] Given that serotonin itself cannot cross the blood-brain barrier, its precursors like tryptophan and 5-HTP are necessary for its synthesis within the central nervous system (CNS).[1]

Live-cell imaging techniques provide a dynamic window into this synthesis process, allowing for the spatial and temporal resolution of serotonin production. Key methodologies include the use of radiolabeled tryptophan analogs for Positron Emission Tomography (PET) and, more recently, genetically encoded fluorescent sensors. While direct imaging using tryptophan esters as fluorescent probes is a developing area, the principles and protocols outlined below for related techniques provide a strong foundation for their application.

Serotonin Synthesis Pathway

The synthesis of serotonin is a well-defined biochemical pathway. Understanding this pathway is crucial for interpreting imaging data and for designing experiments to modulate serotonin production.

References

- 1. news-medical.net [news-medical.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 血清素合成及代谢 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of DL-Tryptophan Octyl Ester Hydrochloride in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tryptophan octyl ester hydrochloride is a lipophilic derivative of the essential amino acid tryptophan. Its esterification is a common prodrug strategy to enhance cell permeability and potentially increase the bioavailability of tryptophan. Accurate quantification of this compound and its primary metabolite, tryptophan, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies. This document provides a detailed protocol for the analysis of this compound in biological samples, such as plasma or serum, using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

This method involves the extraction of this compound from a biological matrix using liquid-liquid extraction (LLE) to remove proteins and other interfering substances. The extracted analyte is then separated from other components using reversed-phase HPLC on a C18 column. Detection is achieved by monitoring the UV absorbance at the characteristic wavelengths of the tryptophan indole ring. Quantification is performed by comparing the peak area of the analyte to a standard curve.

Experimental Protocols

Materials and Reagents

-

This compound (analytical standard)

-

Tryptophan (analytical standard)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

HPLC-grade water

-

Formic acid (FA), LC-MS grade

-

Ethyl acetate, HPLC grade

-

Human plasma/serum (drug-free)

-

0.22 µm syringe filters

Equipment

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

-

Glass test tubes

Preparation of Standard Solutions

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.5 µg/mL, 5 µg/mL, and 25 µg/mL) by spiking drug-free plasma/serum with the appropriate amount of the stock solution.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of the biological sample (plasma, serum, or QC sample) into a glass test tube.

-

Add 20 µL of an internal standard solution (if used).

-

Add 1 mL of ethyl acetate to the tube.

-